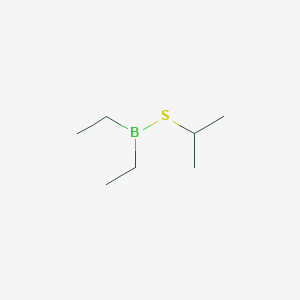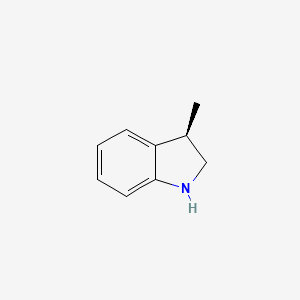
Borinic acid, diethylthio-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, diethylthio-, 1-methylethyl ester is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of borinic acid, diethylthio-, 1-methylethyl ester typically involves the reaction of diethylthioborane with isopropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for borinic acid derivatives often involve the use of organometallic reagents and boranes. For example, the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols can yield borinic acid derivatives .
Analyse Chemischer Reaktionen
Borinic acid, diethylthio-, 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Borinic acid, diethylthio-, 1-methylethyl ester has several scientific research applications:
Biology: The compound’s ability to coordinate with alcohols and diols makes it useful in the study of biological molecules and processes.
Wirkmechanismus
The mechanism of action of borinic acid, diethylthio-, 1-methylethyl ester involves its ability to form stable complexes with various ligands. The compound’s enhanced Lewis acidity compared to boronic acids allows it to coordinate with alcohols, diols, and other nucleophiles. This coordination can facilitate various chemical transformations and reactions, making the compound a valuable reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Borinic acid, diethylthio-, 1-methylethyl ester can be compared with other borinic acid derivatives, such as:
Borinic acid, diphenyl-, 1-methylethyl ester: This compound has similar reactivity but different substituents, which can affect its chemical properties and applications.
Borinic acid, diethyl-, 1-methylethyl ester: This compound lacks the thio group, which can influence its reactivity and coordination behavior.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other borinic acid derivatives .
Eigenschaften
CAS-Nummer |
191421-92-8 |
|---|---|
Molekularformel |
C7H17BS |
Molekulargewicht |
144.09 g/mol |
IUPAC-Name |
diethyl(propan-2-ylsulfanyl)borane |
InChI |
InChI=1S/C7H17BS/c1-5-8(6-2)9-7(3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
WWGMPADTMAUHJW-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)

![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)


![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)

![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
